molecular formula C19H15ClN6O2 B6893240 N-[2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

N-[2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B6893240
M. Wt: 394.8 g/mol
InChI Key: PHUOUFXYHMFZFR-UHFFFAOYSA-N
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Description

N-[2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of pyridine, benzimidazole, pyrazolo, and oxazine, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2/c20-11-2-4-14(21-10-11)18-23-13-5-3-12(8-15(13)24-18)22-19(27)16-9-17-26(25-16)6-1-7-28-17/h2-5,8-10H,1,6-7H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUOUFXYHMFZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)N=C(N4)C5=NC=C(C=C5)Cl)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzimidazole and pyrazolo[5,1-b][1,3]oxazine rings, followed by their functionalization and coupling. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels would be essential to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions could result in a wide range of functionalized compounds, each with unique properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound’s potential bioactivity could lead to its use in drug discovery and development, particularly for targeting specific pathways or receptors.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(5-chloropyridin-2-yl)-3H-benzimidazol-5-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide include other benzimidazole derivatives, pyrazolo[5,1-b][1,3]oxazine compounds, and chloropyridine-containing molecules. Examples include:

  • Benzimidazole-based drugs like albendazole and mebendazole.
  • Pyrazolo[5,1-b][1,3]oxazine derivatives used in medicinal chemistry.
  • Chloropyridine compounds used in agrochemicals and pharmaceuticals.

Uniqueness

What sets this compound apart is its unique combination of structural motifs, which may confer distinct chemical and biological properties

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